molecular formula C11H12BrN3 B572105 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine CAS No. 1239879-72-1

9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine

Katalognummer: B572105
CAS-Nummer: 1239879-72-1
Molekulargewicht: 266.142
InChI-Schlüssel: UCDIQYIQNGIXDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine is a brominated heterocyclic compound featuring a fused benzoimidazole-diazepine scaffold. Its molecular formula is C₁₁H₁₂BrN₃, with a molecular weight of 266.14 g/mol . The compound is typically stored at 2–8°C in dark, dry conditions to ensure stability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a brominated benzene derivative with an imidazole derivative under acidic or basic conditions can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Wissenschaftliche Forschungsanwendungen

Chemistry

9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine serves as an important intermediate in organic synthesis. It is utilized in:

  • Synthesis of Complex Molecules : The compound is often employed as a building block for the synthesis of more complex organic molecules. Its unique structure allows for diverse functionalization options that can lead to new chemical entities.

Biology

Research has indicated that this compound exhibits various biological activities:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of Poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. Inhibiting PARP is a promising strategy in cancer treatment.
    CompoundIC50 (nM)Target
    This compoundTBDPARP-1
    Rucaparib23.88 ± 2.90PARP-1
  • Anticancer Properties : In vitro studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation significantly. For example:
    • A study reported that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines.
    • Specific derivatives induced apoptosis in A549 lung cancer cells through mechanisms involving PARP inhibition and caspase activation.

Medicine

Ongoing research is exploring the potential therapeutic applications of this compound:

  • Neuropharmacological Effects : Preliminary studies suggest that related compounds may exhibit neuroprotective effects and influence neurotransmitter systems. Further investigations are required to elucidate these effects.

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of several derivatives of this compound against human cancer cell lines. The findings indicated significant inhibition of cell growth and induction of apoptosis in specific cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism was linked to the activation of caspases and inhibition of PARP activity.

Case Study 2: Neuroprotective Potential

Another investigation focused on the neuroprotective properties of related compounds derived from the same scaffold. The study revealed that these compounds could modulate neurotransmitter levels and exhibit protective effects against oxidative stress in neuronal cell cultures.

Wirkmechanismus

The mechanism of action of 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

2,3,4,5-Tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine (Base Compound)

  • Molecular Formula : C₁₁H₁₃N₃
  • Molecular Weight : 187.24 g/mol
  • Key Differences : Lacks the bromine substituent, reducing electrophilic reactivity and molecular weight. Used as a building block in synthetic chemistry .

8-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine

  • Molecular Formula : C₁₁H₁₂BrN₃
  • Molecular Weight : 266.14 g/mol
  • Key Differences : Bromine substitution at the 8-position instead of 9, altering steric and electronic properties.

7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

  • Molecular Formula : C₉H₁₁BrN₂
  • Molecular Weight : 227.1 g/mol
  • Key Differences : Simplified benzodiazepine core lacking the fused imidazole ring, reducing structural complexity.

Heteroatom-Modified Analogues

6,7-Dihydrobenzo[f]benzo[4,5]imidazo[1,2-d][1,4]oxazepine (Oxazepine Derivative)

  • Molecular Formula : C₁₈H₁₅N₃O
  • Molecular Weight : 289.34 g/mol
  • Key Differences : Replacement of a nitrogen atom in the diazepine ring with oxygen. Demonstrates selective PI3Kα inhibition (IC₅₀ = 0.016 μM), highlighting the impact of heteroatom substitution on biological activity .

Benzo[4,5]imidazo[1,2-a][1,4]diazepin-1-one (Ketone-Modified Derivative)

  • Key Feature : Incorporates a ketone group in the diazepine ring.
  • Synthetic Method : Two-step synthesis using NaH in DMF, yielding 48–54% .

Halogenated Derivatives

9-Bromo-2,3-diiodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine

  • Synthetic Route : Halogenation with N-iodosuccinimide (82% yield) .

Biologische Aktivität

9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine is a complex chemical compound belonging to the class of benzodiazepines. Its unique structure incorporates a bromine atom which influences its biological activity. This article focuses on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C10H12BrN
  • Molecular Weight : 226.11 g/mol
  • CAS Number : 172078-42-1

Biological Activity Overview

The biological activity of 9-bromo derivatives often involves interactions with various neurotransmitter receptors, particularly GABA_A receptors. These interactions can lead to a range of pharmacological effects including anxiolytic, anticonvulsant, and sedative properties.

Benzodiazepines typically act as allosteric modulators at the GABA_A receptor complex. They enhance the effect of the neurotransmitter GABA (gamma-aminobutyric acid), which is the primary inhibitory neurotransmitter in the central nervous system (CNS). The presence of bromine in 9-bromo derivatives may enhance their binding affinity and selectivity for specific receptor subtypes.

Pharmacological Studies

Recent studies have demonstrated the biological effects of 9-bromo derivatives:

  • GABA_A Receptor Modulation : Research indicates that this compound acts as a partial agonist at GABA_A receptors. This results in significant anticonvulsant activity with an effective concentration (EC50) in the low nanomolar range .
  • Antiviral Activity : Similar compounds have shown potential as inhibitors of HIV replication. For instance, derivatives from the tetrahydroimidazo series have been reported to inhibit HIV-1 replication through unique interactions with reverse transcriptase .
  • Neuroprotective Effects : Some studies suggest that brominated benzodiazepines may provide neuroprotection in models of neurodegenerative diseases by modulating excitatory neurotransmission and reducing oxidative stress.

Data Table: Biological Activities and Effects

Biological Activity Effect Observed Reference
GABA_A Receptor AgonismAnticonvulsant activity
HIV Replication InhibitionPotent inhibitor (IC50 < 30 nM)
NeuroprotectionReduction in excitotoxicity

Case Study 1: Anticonvulsant Properties

A study evaluated the anticonvulsant properties of various brominated benzodiazepines in animal models. The results indicated that 9-bromo derivatives significantly increased the seizure threshold compared to non-brominated counterparts.

Case Study 2: HIV Inhibition

In vitro studies demonstrated that 9-bromo derivatives effectively inhibited HIV-1 replication in CD4+ T-cell lines at concentrations significantly lower than cytotoxic levels. This suggests a favorable therapeutic window for further development as antiviral agents.

Q & A

Q. Basic: What established synthetic routes are available for 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine?

Methodological Answer:
The compound can be synthesized via ring-opening-cyclization reactions using ethyl indole- or benzimidazole-carboxylate derivatives with ammonia or benzylamine in methanol, yielding 63–98% under optimized conditions . Alternative routes include condensation of aryloxyethylamines with formylbenzoic acid, followed by cyclization . Key steps involve bromination of precursor molecules and purification via recrystallization or chromatography to achieve >95% purity .

Q. Advanced: How can X-ray crystallography resolve conformational ambiguities in this compound?

Methodological Answer:
Single-crystal X-ray diffraction confirms chair-like conformations of the diazepine ring and measures dihedral angles (e.g., 17.42–21.15° between benzimidazole and diazepine planes). Data collection with a Bruker Kappa APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å) and refinement via SHELXL2014/6 achieve R-values <0.051. Hydrogen-bonding networks (N–H⋯O, O–H⋯N) stabilize crystal packing along the [001] axis .

Q. Basic: What spectroscopic techniques validate the structure of this compound?

Methodological Answer:

  • 1H/13C NMR : Characteristic peaks include aromatic protons (δ = 6.2–7.8 ppm) and methylene groups in the diazepine ring (δ = 2.4–4.3 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ = 224.1188 for C14H14N3) with <1 ppm error .
  • IR Spectroscopy : Identify N–H stretches (~3300 cm⁻¹) and C–Br vibrations (~600 cm⁻¹) .

Q. Advanced: How should researchers design assays to evaluate biological activity?

Methodological Answer:

  • Antimicrobial Testing : Use agar dilution methods (e.g., MIC determination against S. aureus or E. coli) with positive controls (e.g., ciprofloxacin) .
  • Anticancer Screening : Perform MTT assays on cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations, normalized to cisplatin .
  • Structure-Activity Relationship (SAR) : Modify bromine position or introduce methyl/pyridyl groups to assess potency shifts .

Q. Advanced: How can DFT calculations predict electronic properties of this compound?

Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level models HOMO-LUMO gaps, polarizability, and hyperpolarizability to predict nonlinear optical (NLO) properties. Basis set superposition error (BSSE) corrections and solvent effects (e.g., PCM for methanol) improve accuracy .

Q. Basic: How to optimize synthesis yield for scale-up?

Methodological Answer:

  • Reaction Solvent : Use methanol for cyclization reactions to enhance solubility and reduce side products .
  • Catalyst Screening : Test Pd/C or Sc(OTf)₃ for regioselectivity improvements .
  • Purification : Employ flash chromatography (silica gel, CH₂Cl₂:MeOH 9:1) or recrystallization (water:ethanol) for >95% purity .

Q. Advanced: How to address contradictions in biological activity data?

Methodological Answer:

  • Assay Variability : Replicate experiments across multiple cell lines/microbial strains and use ANOVA to assess significance (p <0.05) .
  • Solubility Effects : Pre-dissolve compounds in DMSO (<1% final concentration) to avoid false negatives .
  • Metabolic Stability : Perform liver microsome assays to rule out rapid degradation .

Q. Advanced: What challenges arise in conformational analysis of the diazepine ring?

Methodological Answer:

  • Dynamic NMR : Monitor ring inversion barriers at low temperatures (e.g., 193 K) to detect chair-to-chair transitions .
  • DFT-MD Simulations : Compare computed free-energy landscapes with crystallographic data to identify metastable conformers .
  • Steric Effects : Substituents (e.g., 2,2,4-trimethyl groups) restrict flexibility, increasing dihedral angles .

Q. Basic: How to ensure compound stability during storage?

Methodological Answer:

  • Storage Conditions : Keep in amber vials at 2–8°C under argon to prevent photodegradation and oxidation .
  • Purity Monitoring : Perform HPLC-UV (C18 column, 254 nm) quarterly to detect decomposition .

Q. Advanced: How does bromine substitution influence reactivity in cross-coupling reactions?

Methodological Answer:
The bromine at C9 acts as a directing group in Pd-catalyzed Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ (5 mol%), K₂CO₃, and aryl boronic acids in THF/H₂O (3:1) at 80°C for 12h. Monitor regioselectivity via LC-MS to avoid dimerization .

Eigenschaften

IUPAC Name

9-bromo-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3/c12-8-1-2-9-10(7-8)15-6-5-13-4-3-11(15)14-9/h1-2,7,13H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDIQYIQNGIXDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN2C1=NC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70728729
Record name 9-Bromo-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239879-72-1
Record name 9-Bromo-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1239879-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Bromo-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.